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Compound of Interest

Compound Name: Marein

Cat. No.: B1676073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chalconoid glucoside Marein,

from its initial discovery to detailed methodologies for its isolation and purification. It is designed

to serve as a valuable resource for researchers, scientists, and professionals in the field of drug

development who are interested in the therapeutic potential of this natural compound. This

document outlines the primary plant sources of Marein, presents quantitative data on

extraction and purification yields, and offers detailed experimental protocols. Furthermore, it

delves into the structural elucidation of Marein and visualizes its key signaling pathway,

providing a foundational understanding for future research and development endeavors.

Introduction to Marein
Marein is a naturally occurring chalconoid glucoside, a type of flavonoid. It is the 4'-O-

glucoside of the aglycone okanin. As an anthochlor pigment, Marein contributes to the yellow

coloration of the flowers in which it is found. The compound has garnered significant scientific

interest due to its diverse biological activities, including antioxidant, anti-inflammatory,

antidiabetic, and neuroprotective properties. These therapeutic potentials make Marein a

promising candidate for further investigation in drug discovery and development.

Chemical Structure and Properties:
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Property Value

Chemical Formula C₂₁H₂₂O₁₁

Molar Mass 450.4 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-

1-one

CAS Number 535-96-6

Appearance Yellowish powder

Solubility
Soluble in DMSO and methanol. Moderately

soluble in water.

Discovery and Natural Occurrence
While the precise first report of Marein's isolation is not readily available in contemporary

databases, its presence has been identified in several plant species. The primary and most

studied source of Marein is Coreopsis tinctoria Nutt., commonly known as plains coreopsis or

dyer's coreopsis.[1] This plant has a history of use in traditional medicine.[1]

Other reported plant sources of Marein include:

Viguiera dentata[2]

Abies pindrow[2]

Senecio cineraria[3]

Experimental Protocols: Extraction and Isolation
from Coreopsis tinctoria
The following protocols provide a detailed methodology for the extraction of a flavonoid-rich

fraction from Coreopsis tinctoria and the subsequent isolation of Marein.
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Protocol 1: Crude Flavonoid Extraction
This protocol details the initial extraction of a flavonoid-rich fraction from the dried flowering

tops of Coreopsis tinctoria.[1]

Materials:

Dried flowering tops of Coreopsis tinctoria

Deionized water

Hexane

Ethyl acetate

Methanol

Beakers and flasks

Heating mantle or water bath

Separatory funnel

Rotary evaporator

Filter paper

Procedure:

Infusion: Prepare an aqueous extract by infusing 5 g of dried and powdered flowering tops of

Coreopsis tinctoria in 150 mL of boiling deionized water. Allow the mixture to steep for 30

minutes.[1]

Filtration: Filter the infusion through filter paper to remove solid plant material.[1]

Liquid-Liquid Partitioning (Hexane): Transfer the aqueous extract to a separatory funnel and

perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar

compounds. Shake vigorously and allow the layers to separate. Discard the upper hexane

layer.[1]
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Liquid-Liquid Partitioning (Ethyl Acetate): To the remaining aqueous layer, add an equal

volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the

upper ethyl acetate layer. Repeat this step three times to maximize the extraction of

flavonoids.[1]

Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary

evaporator at a temperature not exceeding 45°C to obtain the crude flavonoid-rich extract.[1]

Protocol 2: Purification of Marein by Column
Chromatography
This protocol describes the isolation and purification of Marein from the crude flavonoid-rich

extract using a combination of silica gel and polyamide column chromatography.[1]

Materials:

Crude flavonoid-rich extract

Silica gel (for column chromatography)

Polyamide (for column chromatography)

Chloroform

Methanol

Glass column

Fraction collector

Thin-layer chromatography (TLC) plates and chamber

UV lamp

Procedure:

Silica Gel Column Chromatography:
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Prepare a silica gel column using a slurry packing method with chloroform.

Dissolve the crude flavonoid-rich extract in a minimal amount of methanol and adsorb it

onto a small amount of silica gel.

Load the dried, adsorbed sample onto the top of the packed column.

Elute the column with a gradient of increasing methanol concentration in chloroform (e.g.,

starting from 100% chloroform and gradually increasing to 100% methanol).[1]

Collect fractions and monitor the separation using TLC. Visualize the spots under a UV

lamp.

Combine fractions containing the target compound based on their TLC profiles.

Polyamide Column Chromatography:

Concentrate the Marein-containing fractions from the silica gel column.

Prepare a polyamide column.

Load the concentrated sample onto the polyamide column.

Elute the column with a stepwise gradient of ethanol in water.

Monitor the fractions by TLC to identify those containing pure Marein.

Combine the pure fractions and evaporate the solvent to yield purified Marein.

Quantitative Data
The yield and purity of Marein can vary depending on the plant source, extraction method, and

purification strategy. The following tables summarize quantitative data from various studies.

Table 1: Extraction Yields of Flavonoid-Rich Fractions from Coreopsis tinctoria
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Extraction Method Solvent System
Yield (% w/w of dry
plant material)

Reference

Infusion followed by

Ethyl Acetate

Partitioning

Water, Ethyl Acetate
~5.3% (AcOEt

fraction)
[4]

Microwave-Assisted

Extraction
Water

9.95% (total

flavonoids)
[5]

Optimized Hot Water

Extraction
Water

20.39% (total

flavonoids)
[6]

Table 2: Purity and Content of Marein in Coreopsis tinctoria Extracts

Sample Type
Analytical
Method

Marein
Content

Purity Reference

Total Extract HPLC 36.50 mg/g Not specified

Polyamide

Column

Chromatography

Eluate

HPLC Not specified 99.6% [1]

Aqueous Extract

(Fresh)
HPLC

7.14%

(Flavanomarein,

both isomers)

Not specified [1]

Structural Elucidation
The structure of Marein has been elucidated and confirmed using a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of

Marein, confirming its molecular formula as C₂₁H₂₂O₁₁. Tandem mass spectrometry (MS/MS)
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provides valuable information about the fragmentation pattern, which helps in identifying the

core chalcone structure and the attached glucose moiety.

Table 3: Key MS/MS Fragmentation Data for Marein

Precursor Ion (m/z) Fragmentation Fragment Ion (m/z) Interpretation

451.12329 [M+H]⁺ Loss of glucose 289.07031 Okanin (aglycone)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and

stereochemistry of the atoms in the Marein molecule.

¹H NMR: Provides information on the number and chemical environment of protons. The

signals in the aromatic region confirm the presence of the two substituted benzene rings of

the chalcone backbone. Signals in the sugar region, along with their coupling constants, are

characteristic of a β-D-glucopyranose unit.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts,

which are indicative of their functional groups (e.g., carbonyl, aromatic, olefinic, and

glycosidic carbons).

2D NMR (COSY, HMBC, HSQC): These experiments establish the connectivity between

protons and carbons, allowing for the complete assembly of the molecular structure. For

instance, HMBC correlations are crucial for identifying the attachment point of the glucose

unit to the chalcone skeleton.

Signaling Pathway and Biological Activity
Marein has been shown to exert its biological effects through various signaling pathways. One

of the key pathways identified is the SIRT1/Nrf2 signaling pathway.[7]

Mechanism of Action: Marein activates Sirtuin-1 (SIRT1), a deacetylase that plays a crucial

role in cellular regulation.[7] Activated SIRT1 can then deacetylate and activate the

transcription factor Nuclear factor-erythroid-2-related factor 2 (Nrf2).[7] Upon activation, Nrf2

translocates to the nucleus and binds to the antioxidant response element (ARE), leading to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1676073?utm_src=pdf-body
https://www.benchchem.com/product/b1676073?utm_src=pdf-body
https://www.benchchem.com/product/b1676073?utm_src=pdf-body
https://www.researchgate.net/publication/392168397_Marein_from_Coreopsis_tinctoria_Nutt_alleviates_oxidative_stress_and_lipid_accumulation_via_SIRT1Nrf2_signaling
https://www.benchchem.com/product/b1676073?utm_src=pdf-body
https://www.researchgate.net/publication/392168397_Marein_from_Coreopsis_tinctoria_Nutt_alleviates_oxidative_stress_and_lipid_accumulation_via_SIRT1Nrf2_signaling
https://www.researchgate.net/publication/392168397_Marein_from_Coreopsis_tinctoria_Nutt_alleviates_oxidative_stress_and_lipid_accumulation_via_SIRT1Nrf2_signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the transcription of a battery of antioxidant and cytoprotective genes.[7] This mechanism

underlies the antioxidant and protective effects of Marein against oxidative stress-induced

cellular damage.

Visualization of the SIRT1/Nrf2 Signaling Pathway
The following diagram illustrates the activation of the SIRT1/Nrf2 signaling pathway by Marein.
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Activation of the SIRT1/Nrf2 pathway by Marein.
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Conclusion
Marein, a chalconoid glucoside primarily isolated from Coreopsis tinctoria, exhibits significant

therapeutic potential owing to its diverse biological activities. This guide has provided a detailed

overview of its discovery, natural sources, and comprehensive protocols for its extraction and

purification. The quantitative data presented, along with the elucidation of its chemical structure

and its role in the SIRT1/Nrf2 signaling pathway, offer a solid foundation for researchers and

drug development professionals. Further investigation into the pharmacokinetics, safety profile,

and clinical efficacy of Marein is warranted to fully realize its potential as a novel therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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